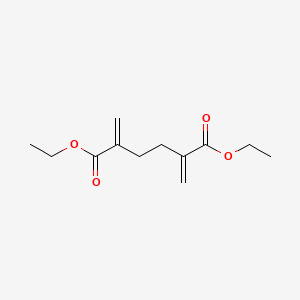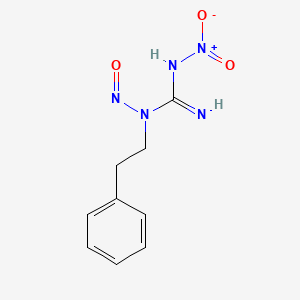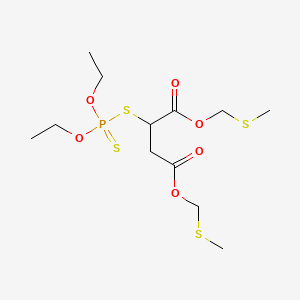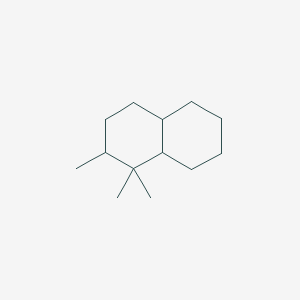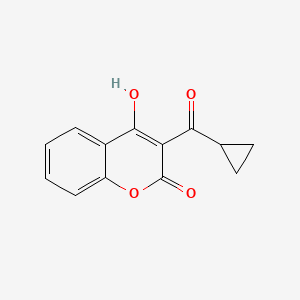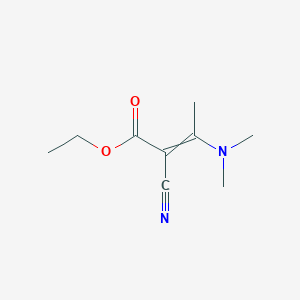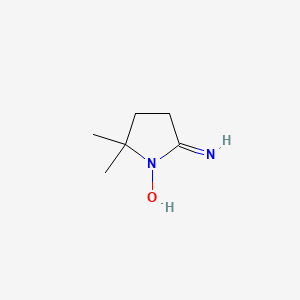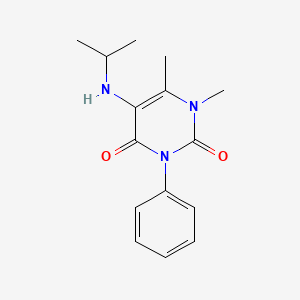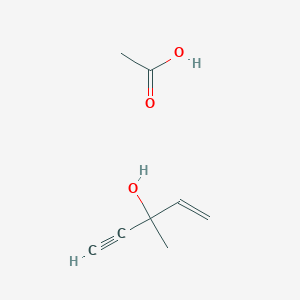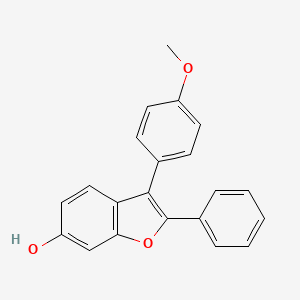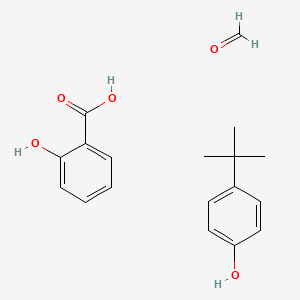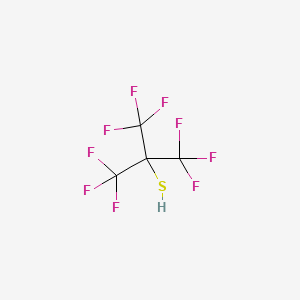
2,2,6,6-Tetramethylhept-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylhept-4-yn-3-ol is a chemical compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol). This compound is known for its stability and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-ol typically involves the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent. One common method is the hydration of the alkyne using a catalyst such as mercury(II) sulfate in the presence of sulfuric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-one.
Reduction: Formation of 2,2,6,6-Tetramethylhept-4-en-3-ol or 2,2,6,6-Tetramethylheptane-3-ol.
Substitution: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-chloride.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylhept-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-ol: Similar structure but with a double bond instead of a triple bond.
2,2,6,6-Tetramethylheptane-3-ol: Similar structure but with a single bond instead of a triple bond.
2,2,6,6-Tetramethylhept-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,2,6,6-Tetramethylhept-4-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
30338-48-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h9,12H,1-6H3 |
Clé InChI |
TVXZJSZTLFMIMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


